3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound this compound inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound this compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This results in ATP depletion, which is crucial for the survival and reproduction of the bacteria .
Pharmacokinetics
The compound has been shown to exhibit significant antimycobacterial activity, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the significant reduction in the viability of Mycobacterium tuberculosis . The compound achieves this by inhibiting the function of Cyt-bd, leading to ATP depletion and disruption of the bacteria’s energy metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd can affect the compound’s efficacy. It has been observed that the compound is less potent against strains of Mycobacterium tuberculosis that have higher expression of the Cyt-bd-encoding genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate thieno[3,2-d]pyrimidin-4-one derivatives with 4-chlorobenzyl and 4-methoxyphenyl groups. The reaction conditions often include the use of catalysts and solvents to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thienopyrimidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular activities.
Thieno[3,2-d]pyrimidin-4-amines: These compounds also exhibit inhibitory activity against cytochrome bd oxidase and are being explored as potential antitubercular agents.
Uniqueness
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of 4-chlorobenzyl and 4-methoxyphenyl groups enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-25-16-8-4-14(5-9-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPVCXNJOFYTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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